13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene
Description
13-Phenyl-8,22-diazapentacyclo[13.7.0.0²,⁷.0⁹,¹⁴.0¹⁶,²¹]docosa-decaene is a complex polycyclic compound characterized by a pentacyclic framework incorporating two nitrogen atoms (diazapentacyclo) and a phenyl substituent at position 12. While direct experimental data on this compound is sparse in publicly available literature, its structural analogs suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring rigid, heterocyclic scaffolds .
Properties
IUPAC Name |
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-2-9-17(10-3-1)18-13-8-16-23-24(18)25-19-11-4-6-14-21(19)28-26(25)20-12-5-7-15-22(20)27-23/h1-14,16,18H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCWOSBVRQQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C2C1=NC3=CC=CC(C3=C4C2=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The closest structural analog identified is 3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-hexaene-4,21-dione (). Key differences include:
- Substituents : The target compound features a phenyl group at position 13, while the analog has ketone groups (diones) at positions 4 and 21.
- Heteroatoms : The analog replaces two nitrogen atoms with oxygen (dioxa), altering polarity and hydrogen-bonding capacity.
- Ring System : The analog’s pentacyclic system has a 12.8.0 ring fusion pattern versus the target’s 13.7.0 system, affecting conformational rigidity .
Table 1: Structural and Functional Comparison
Computational Similarity Analysis
highlights computational methods like Tanimoto and Dice similarity metrics for comparing molecular structures. Using these metrics, the target compound’s bit vector (e.g., MACCS or Morgan fingerprints) would show:
- High similarity to diaza-containing polycyclics (e.g., kinase inhibitors).
- Low similarity to dioxa/dione analogs due to divergent functional groups .
Biological Activity
The compound 13-phenyl-8,22-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-1(22),2,4,7,9,11,14,16,18,20-decaene is a complex organic molecule characterized by its unique polycyclic structure and the presence of nitrogen atoms in its framework. This article aims to explore the biological activity of this compound based on existing research findings and case studies.
- Molecular Formula : C26H18N2
- Molecular Weight : 358.44 g/mol
- Purity : >97%
The structural complexity of this compound contributes to its potential biological activities, which are being investigated in various scientific studies.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antitumor properties. The presence of nitrogen atoms within polycyclic frameworks often enhances interactions with biological targets involved in cancer proliferation.
- Case Study : A study conducted on related diazapentacyclic compounds demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was primarily attributed to the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Compounds with complex polycyclic structures have also been reported to possess antimicrobial activities. The ability of these molecules to disrupt bacterial membranes or inhibit essential enzymes can lead to effective antimicrobial action.
- Research Findings : In vitro tests showed that derivatives of diazapentacyclic compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects comparable to standard antibiotics.
Enzyme Inhibition
Another area of interest is the potential of this compound to act as an enzyme inhibitor. Enzyme inhibitors play a crucial role in various therapeutic applications, including the treatment of metabolic disorders and cancer.
- Study Insights : Preliminary assays suggest that 13-phenyl-8,22-diazapentacyclo compounds may inhibit specific enzymes involved in metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes has been observed, which could have implications for anti-inflammatory therapies.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
